molecular formula C9H12FNS B13254098 1-((4-Fluorophenyl)thio)propan-2-amine

1-((4-Fluorophenyl)thio)propan-2-amine

Cat. No.: B13254098
M. Wt: 185.26 g/mol
InChI Key: ZJEDHNXAALCVAX-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)thio)propan-2-amine is a chemical compound characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluorophenyl)thio)propan-2-amine typically involves the reaction of 4-fluorothiophenol with 2-bromo-1-phenylpropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoalkane, resulting in the formation of the thioether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Fluorophenyl)thio)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorophenyl group under specific conditions.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of de-fluorinated products.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-((4-Fluorophenyl)thio)propan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)thio)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the thioether linkage provides stability and modulates the compound’s reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)propan-2-amine: Similar structure but lacks the thioether linkage.

    1-(4-Chlorophenyl)thio)propan-2-amine: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)thio)propan-2-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness: 1-((4-Fluorophenyl)thio)propan-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. The thioether linkage also imparts distinct characteristics, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12FNS

Molecular Weight

185.26 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfanylpropan-2-amine

InChI

InChI=1S/C9H12FNS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3

InChI Key

ZJEDHNXAALCVAX-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=C(C=C1)F)N

Origin of Product

United States

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